molecular formula C18H18BrNO2 B2795149 (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide CAS No. 302574-22-7

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide

Cat. No.: B2795149
CAS No.: 302574-22-7
M. Wt: 360.251
InChI Key: JZTJYNUYPSJQFT-RMKNXTFCSA-N
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Description

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromo and methoxy substituent on the phenyl ring, as well as dimethyl substituents on another phenyl ring, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and 2,4-dimethylaniline.

    Formation of the Enamine: The aldehyde undergoes a condensation reaction with the aniline in the presence of a base such as sodium hydroxide or potassium carbonate to form the enamine intermediate.

    Amidation: The enamine intermediate is then reacted with an acyl chloride or anhydride to form the final enamide product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The double bond in the enamide can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The bromo substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, ethanol as solvent.

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent.

Major Products Formed

    Oxidation: Formation of 3-bromo-4-hydroxyphenyl derivative.

    Reduction: Formation of the corresponding saturated amide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide: Lacks the bromo substituent.

    (2E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide: Lacks the dimethyl substituents on the phenyl ring.

Uniqueness

  • The presence of both bromo and methoxy substituents on the phenyl ring, along with dimethyl substituents on another phenyl ring, makes (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-12-4-7-16(13(2)10-12)20-18(21)9-6-14-5-8-17(22-3)15(19)11-14/h4-11H,1-3H3,(H,20,21)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTJYNUYPSJQFT-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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